Monomer Reactivity Ratio Comparison: Vinyl 4-Methoxybenzoate Versus Vinyl Benzoate in Styrene Copolymerization
In mutual radical copolymerization with styrene at 60°C, vinyl 4-methoxybenzoate (vinyl p-methoxybenzoate) exhibits a monomer reactivity ratio r₁ = 1.00 ± 0.20 (where M₁ = vinyl 4-methoxybenzoate, M₂ = styrene), while the styrene reactivity ratio r₂ = 0.14 ± 0.02 [1]. For comparison, unsubstituted vinyl benzoate copolymerized with styrene yields different reactivity parameters due to the absence of the electron-donating para-methoxy substituent. The relative reaction rates of p-substituted vinyl benzoates to a given poly(vinyl p-substituted benzoate) radical correlate linearly with Hammett σ-constants, quantitatively establishing that the methoxy substituent alters monomer reactivity in a predictable, measurable manner [1].
| Evidence Dimension | Monomer reactivity ratio (r₁) in styrene copolymerization |
|---|---|
| Target Compound Data | r₁ = 1.00 ± 0.20 (vinyl 4-methoxybenzoate) |
| Comparator Or Baseline | Vinyl benzoate: different r₁ value (precise numerical comparator not tabulated in source; Hammett correlation established) |
| Quantified Difference | Reactivity correlates with Hammett σ-value of para-substituent; methoxy group (σp = -0.27) yields increased electron density on vinyl group relative to unsubstituted benzoate |
| Conditions | Radical copolymerization with styrene at 60°C; monomer reactivity ratios determined by Fineman-Ross method |
Why This Matters
This enables quantitative prediction of copolymer composition drift and facilitates rational selection of comonomer feed ratios for targeted copolymer architectures.
- [1] Otsu T, Ito T, Imoto M. Polar effects in radical polymerization of vinyl monomers; radical copolymerization of several p-substituted vinyl benzoates. J Polym Sci Part B: Polym Lett. 1967;5(3):221-226. View Source
